(S)-1-Cyclopropyl-2,2,2-trifluoroethanol
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Overview
Description
(S)-1-Cyclopropyl-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a cyclopropyl group attached to a trifluoromethylated ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclopropyl-2,2,2-trifluoroethanol typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Ethanol Formation: The final step involves the formation of the ethanol moiety, which can be achieved through reduction reactions using hydride donors like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and trifluoromethylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of robust catalysts and optimized reaction conditions is crucial for achieving high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cyclopropyl-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Cyclopropyl-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-Cyclopropyl-2,2,2-trifluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s trifluoromethyl group can enhance its binding affinity and specificity, leading to modulation of biological pathways. The cyclopropyl group may contribute to the compound’s stability and reactivity, influencing its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2,2,2-trifluoroethane: Similar structure but lacks the hydroxyl group.
1-Cyclopropyl-2,2,2-trifluoroacetone: Contains a ketone group instead of an alcohol.
1-Cyclopropyl-2,2,2-trifluoropropanol: Similar structure with an additional carbon in the chain.
Uniqueness
(S)-1-Cyclopropyl-2,2,2-trifluoroethanol is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which impart distinct chemical and physical properties. Its specific configuration and functional groups make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1S)-1-cyclopropyl-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHMFPNCDSFTAV-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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